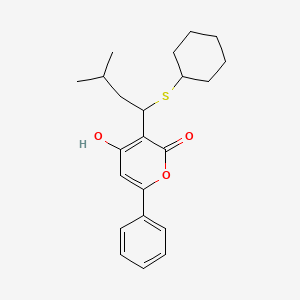
3-(1-Cyclohexylsulfanyl-3-methyl-butyl)-4-hydroxy-6-phenyl-pyran-2-one
Cat. No. B8353823
M. Wt: 372.5 g/mol
InChI Key: WSMLOMCZUGUJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06005103
Procedure details


The title compound was prepared by Method C using 4-hydroxy-6 -phenyl-2H-pyran-2-one (1.5 g, 7.98 mmol), isovaleraldehyde (076 g, 8.78 mmol), cyclohexylmercaptan (2.04 g, 17.56 mmol), piperidine, (1.0 mL), acetic acid (1.0 mL) and ethanol (20 mL).m.p. 210-212° C.; 1H NMR (400 MHz, DMSO-d6) δ0.89 (t, 6 H), 1.36 (m, 6 H), 1.44 (m, 1 H), 1.56 (m, 2 H), 1.69 (m, 2 H), 1.81 (m, 1 H), 2.08 (m, 2 H), 2.61 (brm, 1 H), 4.22 (m, 1 H), 6.67 (s, 1 H), 7.53 (m, 3 H), 7.78 (m, 2 H); IR (KBr) 3106, 2928, 2851, 1659, 1568, 1404, 1125, 766, 569 cm-1 ; MS (CI) m/e 259 (50), 257 (49), 201 (46), 189 (16), 147 (8), 105 (28), 83 (100).

[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
( 28 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four







[Compound]
Name
( 50 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

[Compound]
Name
( 49 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

[Compound]
Name
( 46 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

[Compound]
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:5][C:4](=[O:14])[CH:3]=1.[CH:15](=O)[CH2:16][CH:17]([CH3:19])[CH3:18].[CH:21]1([SH:27])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1.N1CCCCC1.[K+].[Br-]>C(O)C.C(O)(=O)C>[CH:21]1([S:27][CH:15]([C:3]2[C:4](=[O:14])[O:5][C:6]([C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=3)=[CH:7][C:2]=2[OH:1])[CH2:16][CH:17]([CH3:19])[CH3:18])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(OC(=C1)C1=CC=CC=C1)=O
|
Step Two
[Compound]
|
Name
|
( 8 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
( 28 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
( 100 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Seven
|
Name
|
|
|
Quantity
|
8.78 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)C)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
2.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)S
|
Step Nine
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K+].[Br-]
|
Step Eleven
[Compound]
|
Name
|
( 50 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
[Compound]
|
Name
|
( 49 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Thirteen
[Compound]
|
Name
|
( 46 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fourteen
[Compound]
|
Name
|
( 16 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)SC(CC(C)C)C=1C(OC(=CC1O)C1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
